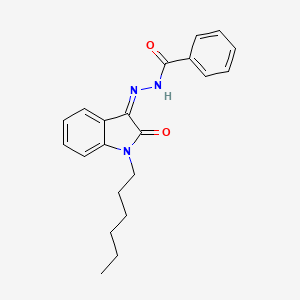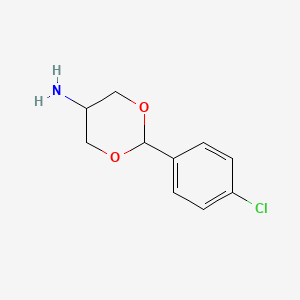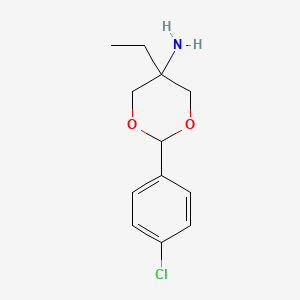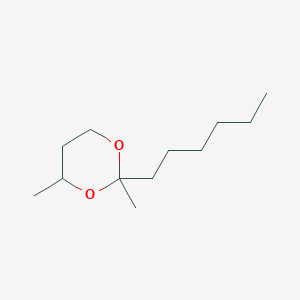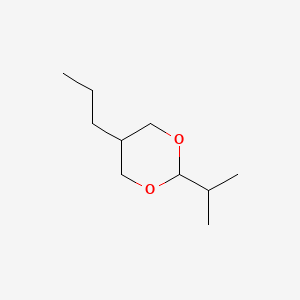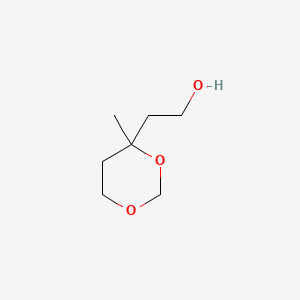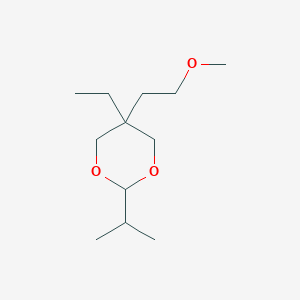
MAP4
Descripción general
Descripción
Microtubule-associated protein 4 (MAP4) is a protein encoded by the this compound gene in humans. It is a major non-neuronal microtubule-associated protein that plays a crucial role in the regulation of microtubule dynamics and stability . This compound is involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape .
Aplicaciones Científicas De Investigación
MAP4 has several scientific research applications:
Cell Biology: This compound is used to study microtubule dynamics and the regulation of cell shape and motility.
Neurobiology: This compound is involved in the study of neurodegenerative diseases, as its phosphorylation state can affect neuronal function.
Cancer Research: This compound is studied in the context of cancer, as its regulation of microtubule dynamics can influence cell division and tumor growth.
Mecanismo De Acción
MAP4 exerts its effects by binding to microtubules and regulating their stability and dynamics. It interacts with molecular motors such as kinesin and dynein, which are responsible for the transport of organelles and vesicles along microtubules . Phosphorylation of this compound by kinases such as GSK3β modulates its binding affinity to microtubules and its interaction with molecular motors, thereby influencing intracellular transport and cell division .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
MAP4 is typically prepared through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the this compound protein, which is subsequently purified using techniques such as affinity chromatography .
Análisis De Reacciones Químicas
MAP4 undergoes various post-translational modifications, including phosphorylation. Phosphorylation of this compound affects its microtubule-binding properties and its ability to regulate microtubule dynamics . Common reagents used in these reactions include kinases such as glycogen synthase kinase 3 beta (GSK3β), which phosphorylates this compound at specific serine residues . The major products formed from these reactions are phosphorylated this compound proteins, which have altered microtubule-binding properties .
Comparación Con Compuestos Similares
MAP4 is similar to other microtubule-associated proteins such as microtubule-associated protein 2 (MAP2) and tau protein (MAPT/TAU). this compound is unique in its ubiquitous expression in non-neuronal cells, whereas MAP2 and tau are primarily expressed in neurons . Additionally, this compound has distinct phosphorylation sites and regulatory mechanisms compared to MAP2 and tau .
Similar Compounds
- Microtubule-associated protein 2 (MAP2)
- Tau protein (MAPT/TAU)
This compound’s unique role in non-neuronal cells and its distinct regulatory mechanisms make it a valuable target for research in various fields, including cell biology, neurobiology, and cancer research .
Propiedades
IUPAC Name |
(2S)-2-amino-2-methyl-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c1-5(6,4(7)8)2-3-12(9,10)11/h2-3,6H2,1H3,(H,7,8)(H2,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONKEGXLWUDTCF-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCP(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCP(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935660 | |
| Record name | 4-Phosphono-L-isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157381-42-5 | |
| Record name | 4-Phosphono-L-isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-2-methyl-4-phosphono-butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MAP4 interact with microtubules?
A1: this compound binds to microtubules through its C-terminal microtubule-binding domain, which contains three imperfect 18-amino acid repeats. These repeats are homologous to those found in the microtubule-binding domains of neuronal MAPs, MAP2, and tau. [, , ]
Q2: Does this compound bind uniformly to all microtubules?
A2: No, research suggests that microtubules within a single cell can display heterogeneity in their this compound content. For example, thin processes extending from monkey kidney cells and human neuroblastoma cells have been observed to be deficient in this compound. []
Q3: What is the primary effect of this compound binding to microtubules?
A3: this compound acts as a microtubule stabilizer. This stabilization has been shown to influence cell growth, organelle motility, and cellular response to anti-microtubule drugs. [, , , , ]
Q4: How does phosphorylation affect this compound's interaction with microtubules?
A4: Phosphorylation of this compound by kinases like p34cdc2 kinase and protein kinase C (PKC) can modulate its microtubule-stabilizing activity. While phosphorylation doesn't prevent this compound from binding to microtubules, it can reduce its ability to promote microtubule assembly and stability. [, , ]
Q5: What is the role of the proline-rich region in this compound's interaction with microtubules?
A5: The proline-rich region of this compound's microtubule-binding domain plays a significant role in both microtubule nucleation and stabilization. [, , ]
Q6: Does this compound interact with other cytoskeletal components besides microtubules?
A6: Yes, research suggests that this compound can bind to actin filaments, altering their properties and potentially influencing cellular processes like neuritogenesis. []
Q7: What are the different isoforms of this compound and how are they generated?
A7: this compound exists in several isoforms that differ in the number of repeated elements within their microtubule-binding domains. These isoforms are generated through alternative RNA splicing of a single this compound gene. []
Q8: Does this compound have a specific role in muscle tissue?
A9: Yes, a muscle-specific variant of this compound (othis compound) plays a crucial role in myogenesis. It is essential for normal myogenic differentiation, cell elongation, cell-cell fusion, and the organization of paraxial microtubules, which are critical for sarcomere formation. []
Q9: What is the role of this compound in cell cycle progression?
A10: this compound is ubiquitously expressed in proliferating cells and its phosphorylation status can impact cell cycle progression. Specifically, mutations that prevent phosphorylation of specific serine residues in this compound's microtubule-binding domain have been shown to alter cell division dynamics. []
Q10: How does this compound influence organelle motility and trafficking?
A11: Overexpression of this compound or its microtubule-binding domain can inhibit the movement of organelles along microtubules, potentially affecting processes like receptor-mediated endocytosis and Golgi positioning. []
Q11: How is this compound implicated in cardiac hypertrophy and heart failure?
A12: In pressure overload-induced cardiac hypertrophy, there is increased this compound expression and decoration of a dense microtubule network. This excessive this compound decoration can inhibit receptor recycling (e.g., β-adrenergic receptors), contributing to cardiac dysfunction. [, ]
Q12: Does this compound play a role in cancer?
A13: Yes, studies have shown that this compound expression is elevated in various cancers, including lung adenocarcinoma. High this compound levels are correlated with tumor progression and poor patient survival. In vitro studies demonstrate that this compound knockdown can suppress the migration and invasion of cancer cells. [, ]
Q13: Can this compound expression levels predict response to chemotherapy?
A14: Research suggests that this compound levels might serve as a predictive marker for chemotherapy response. For instance, high this compound expression has been linked to increased sensitivity to paclitaxel, a microtubule-stabilizing drug, and decreased sensitivity to vinca alkaloids, which promote microtubule depolymerization. [, , ]
Q14: Can DNA damage influence this compound expression and chemosensitivity?
A15: Yes, DNA damage can induce wild-type p53, which in turn represses this compound expression. This reduction in this compound levels has been linked to decreased sensitivity to paclitaxel and increased sensitivity to vinblastine. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]oxazolidin-2-one](/img/structure/B1675984.png)
